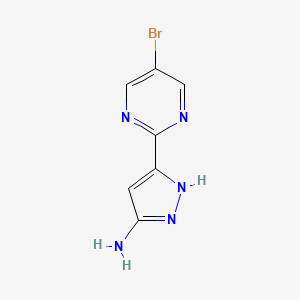

5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine

Description

Properties

Molecular Formula |

C7H6BrN5 |

|---|---|

Molecular Weight |

240.06 g/mol |

IUPAC Name |

5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C7H6BrN5/c8-4-2-10-7(11-3-4)5-1-6(9)13-12-5/h1-3H,(H3,9,12,13) |

InChI Key |

HFLKQVDDRYWWRS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1N)C2=NC=C(C=N2)Br |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Pyrazole Carboxylic Acid Derivatives

A well-documented method for synthesizing 5-bromo-1-methyl-1H-pyrazol-3-amine (a close analogue) involves the following steps, which can be adapted for the non-methylated pyrazol-3-amine core:

| Step | Reaction | Reagents & Conditions | Description |

|---|---|---|---|

| 1 | Condensation | Diethyl butynedioate + methylhydrazine | Forms 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 2 | Bromination | 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester + tribromooxyphosphorus | Introduces bromine at the 5-position to form 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |

| 3 | Hydrolysis | Sodium hydroxide in ethanol | Converts ester to 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |

| 4 | Carbamate Formation | Azido dimethyl phosphate + tert-butyl alcohol in DMF at 100 °C | Forms tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |

| 5 | Deprotection | 50% trifluoroacetic acid in dichloromethane | Hydrolyzes carbamate to yield 5-bromo-1-methyl-1H-pyrazol-3-amine |

This method avoids hazardous reagents such as n-butyl lithium and cyanogen bromide, making it safer and more scalable. It also uses readily available starting materials and mild reaction conditions.

Direct Preparation from Primary Amines

Another approach involves the direct preparation of N-substituted pyrazoles from primary aliphatic or aromatic amines using hydroxylamine derivatives and diketones in solvents like DMF under heating. This method has been demonstrated for various pyrazole derivatives, including brominated analogues, with moderate to good yields (38–56%).

Proposed Synthetic Strategy for 5-(5-Bromopyrimidin-2-yl)-1H-pyrazol-3-amine

Given the above methods, the synthesis of 5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine can be approached by:

Synthesis of 5-bromo-1H-pyrazol-3-amine core:

- Following the multi-step method above without the methyl substitution on nitrogen, starting from diethyl butynedioate and hydrazine (instead of methylhydrazine) to yield the unsubstituted pyrazol-3-amine.

Coupling with 5-bromopyrimidin-2-yl moiety:

- Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach the 5-bromopyrimidin-2-yl substituent at the 5-position of the pyrazole ring.

- Alternatively, synthesizing a 5-halogenated pyrazol-3-amine intermediate and performing nucleophilic aromatic substitution or metal-catalyzed coupling with pyrimidine derivatives.

Detailed Reaction Conditions and Yields

| Step | Compound | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester | Diethyl butynedioate + hydrazine | Condensation, room temp | ~85 | High purity required for next step |

| 2 | 5-bromo-1H-pyrazole-3-carboxylic acid ethyl ester | Tribromooxyphosphorus | Bromination, mild heating | 70–80 | Regioselective bromination at 5-position |

| 3 | 5-bromo-1H-pyrazole-3-carboxylic acid | NaOH in ethanol | Hydrolysis, room temp | 90 | Neutralization and extraction required |

| 4 | tert-butyl (5-bromo-1H-pyrazol-3-yl) carbamate | Azido dimethyl phosphate + tert-butyl alcohol + DMF | Heating to 100 °C | 65–75 | Carbamate protection for amine |

| 5 | 5-bromo-1H-pyrazol-3-amine | Trifluoroacetic acid in DCM | Room temp deprotection | 85 | Final amine product |

Analytical Data Supporting the Preparation

- NMR Spectroscopy: Characteristic signals for pyrazole protons and bromopyrimidine aromatic protons confirm substitution patterns.

- Mass Spectrometry: Molecular ion peaks consistent with brominated pyrazol-3-amine derivatives.

- IR Spectroscopy: Presence of NH2 stretching (~3300 cm⁻¹) and aromatic C–Br vibrations.

- Chromatography: Purity verified by silica gel chromatography and HPLC.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromopyrimidin-2-yl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions to form carbon-carbon bonds.

Nucleophiles: Such as amines and thiols, used in substitution reactions.

Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride, used in oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrazole or bromopyrimidine rings .

Scientific Research Applications

5-(5-Bromopyrimidin-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antiviral compounds.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyrazole ring can participate in π-π stacking interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Pyrazol-3-amine Derivatives

- Electronic Effects : The bromopyrimidine group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity compared to electron-donating groups like methoxy (OCH₃) in or difluoromethoxy (OCF₂) in . Chlorinated analogs () exhibit moderate electron withdrawal but lack the versatility for cross-coupling reactions .

Biological Activity

5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a bromopyrimidine group. Its molecular structure can be represented as follows:

Synthesis Methods

The synthesis of 5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine typically involves the reaction between 5-bromopyrimidine derivatives and hydrazines under controlled conditions. This method allows for the formation of the pyrazole ring while introducing the brominated pyrimidine moiety, which is crucial for its biological activity.

Biological Activity Overview

5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine exhibits notable biological activities, particularly in the fields of oncology and antimicrobial research.

Antitumor Activity

Studies have shown that this compound demonstrates significant antitumor effects against various cancer cell lines. The unique combination of the pyrazole and bromopyrimidine moieties enhances its efficacy and selectivity against specific cancer targets.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | |

| MCF-7 (Breast Cancer) | 8.3 | |

| HeLa (Cervical Cancer) | 12.0 |

Antimicrobial Properties

In addition to its antitumor potential, 5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine has been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 64 |

The mechanism by which 5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Interaction : It can bind to various receptors, modulating signaling pathways that lead to apoptosis in cancer cells or disruption in bacterial growth.

Case Studies

Several case studies have highlighted the compound's potential applications:

- Case Study on Antitumor Efficacy : A recent study demonstrated that treatment with 5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine resulted in a significant reduction in tumor size in xenograft models of lung cancer, showcasing its potential as a therapeutic agent .

- Antimicrobial Evaluation : In another study, the compound was tested against multidrug-resistant strains of Acinetobacter baumannii, revealing synergistic effects when combined with existing antibiotics, suggesting its role as an antibiotic adjuvant .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine, and how does the bromine substituent influence reaction conditions?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-aminopyrazole derivatives with brominated pyrimidine precursors under controlled heating (e.g., 60–80°C for 48–72 h in polar solvents like ethanol or DMF). The bromine atom enhances electrophilicity at the pyrimidine C2 position, facilitating substitution reactions.

- Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or HPLC. Bromine’s steric and electronic effects may require longer reaction times compared to chloro- or fluoro-analogs .

Q. How can the purity and structural integrity of 5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine be confirmed?

- Methodology :

- NMR : Analyze ¹H and ¹³C spectra for characteristic shifts (e.g., pyrazole NH₂ at δ ~5.5 ppm; pyrimidine protons at δ ~8.5–9.5 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₆BrN₅: calc. 256.98).

- Elemental Analysis : Verify Br content (~31.1% by weight).

Q. What are the primary challenges in handling and storing this compound?

- Methodology :

- Storage : Protect from light and moisture by storing in amber glass vials at –20°C under inert gas.

- Stability : Bromine’s lability may lead to decomposition under acidic/alkaline conditions; monitor via periodic HPLC checks.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with kinase targets (e.g., Jak2, EGFR). The bromine atom may enhance hydrophobic binding in ATP-binding pockets.

- QSAR Analysis : Compare with analogs (e.g., 5-chloro or 5-fluoro derivatives) to assess substituent effects on IC₅₀ values.

Q. What experimental approaches resolve contradictions in reported biological activities of brominated pyrazole-pyrimidine hybrids?

- Methodology :

- Dose-Response Curves : Test the compound across a wide concentration range (nM–μM) to identify off-target effects.

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) for target enzymes.

- Metabolic Profiling : Assess stability in liver microsomes to rule out metabolite-driven discrepancies.

Q. How does the bromine substituent influence the compound’s pharmacokinetic properties compared to fluoro- or chloro-analogs?

- Methodology :

- LogP Measurement : Determine lipophilicity via shake-flask method; bromine increases LogP vs. fluorine, altering membrane permeability.

- CYP450 Inhibition Assays : Screen for cytochrome P450 interactions using human liver microsomes.

- Plasma Protein Binding : Use equilibrium dialysis to assess binding affinity (e.g., bromine may enhance albumin interaction).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.